PKI-179 hydrochloride is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. [] This pathway is often dysregulated in various cancers, making it an attractive target for anticancer drug discovery. [] While not a naturally occurring compound, PKI-179 hydrochloride serves as a basis for developing multi-target inhibitors that demonstrate improved efficacy compared to single-target agents. []
A detailed synthesis of an active metabolite of PKI-179, 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea (referred to as 'metabolite 2'), is described in the literature. [] This synthesis involves a multi-step process, with key steps including:
The main application of PKI-179 hydrochloride, as suggested by the provided research, lies in its potential as an anticancer agent. [] This potential stems from its ability to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial player in cancer development and progression. [] In silico studies have explored the potential of natural product-derived compounds, inspired by PKI-179 hydrochloride, as triple-target inhibitors against PI3K, AKT, and mTOR proteins. [] While these studies highlight the promise of such compounds, further in vitro and clinical evaluations are necessary to assess their efficacy and safety as anticancer agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: